1-Chloro-1-(3-nitro-4-(trifluoromethylthio)phenyl)propan-2-one
CAS No.:
Cat. No.: VC18814790
Molecular Formula: C10H7ClF3NO3S
Molecular Weight: 313.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H7ClF3NO3S |
|---|---|
| Molecular Weight | 313.68 g/mol |
| IUPAC Name | 1-chloro-1-[3-nitro-4-(trifluoromethylsulfanyl)phenyl]propan-2-one |
| Standard InChI | InChI=1S/C10H7ClF3NO3S/c1-5(16)9(11)6-2-3-8(19-10(12,13)14)7(4-6)15(17)18/h2-4,9H,1H3 |
| Standard InChI Key | QZRXKWCTUOTENK-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C(C1=CC(=C(C=C1)SC(F)(F)F)[N+](=O)[O-])Cl |
Introduction
Chemical Identity and Structural Features
1-Chloro-1-(3-nitro-4-(trifluoromethylthio)phenyl)propan-2-one (IUPAC name: 1-chloro-1-[3-nitro-4-(trifluoromethylsulfanyl)phenyl]propan-2-one) belongs to the class of α-chloro ketones. Its molecular formula is C₁₀H₇ClF₃NO₃S, with a molecular weight of 313.68 g/mol. The structure features:
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A chloro group at the α-position of the ketone, enhancing electrophilicity.
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A nitro group at the 3-position of the aromatic ring, contributing to electron-withdrawing effects.
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A trifluoromethylthio group (-SCF₃) at the 4-position, known for its lipophilicity and metabolic stability.
The compound’s stereoelectronic profile is defined by the synergistic effects of these groups, which stabilize transition states during nucleophilic attacks. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₇ClF₃NO₃S |
| Molecular Weight | 313.68 g/mol |
| Standard InChI | InChI=1S/C10H7ClF3NO3S/c1-5(16)... |
| Canonical SMILES | CC(=O)C(C1=CC(=C(C=C1)SC(F)(F)F)... |
Synthesis and Manufacturing
The synthesis of 1-Chloro-1-(3-nitro-4-(trifluoromethylthio)phenyl)propan-2-one typically proceeds via a multi-step pathway:
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Intermediate Preparation: 3-Nitro-4-(trifluoromethylthio)aniline is synthesized through nitration and thiolation of a precursor aromatic compound.
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Chlorination: The aniline derivative undergoes chlorination using agents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) in solvents such as dichloromethane.
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Ketone Formation: A Friedel-Crafts acylation introduces the propan-2-one moiety, followed by purification via column chromatography.
Critical parameters include reaction temperature (maintained at 0–5°C during chlorination) and stoichiometric control to minimize byproducts. Yields exceeding 70% have been reported under optimized conditions.
Chemical Reactivity and Functional Transformations
The compound’s reactivity is dominated by three functional groups:
Chloro Group Reactivity
The α-chloro ketone undergoes nucleophilic substitution with amines, alkoxides, and thiols. For example, reaction with sodium methoxide yields methoxy derivatives, while treatment with hydrazine forms hydrazones.
Nitro Group Reduction
Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, producing 1-chloro-1-(3-amino-4-(trifluoromethylthio)phenyl)propan-2-one. This intermediate is pivotal for synthesizing bioactive analogs.
Trifluoromethylthio Stability
The -SCF₃ group resists oxidation under mild conditions but decomposes upon exposure to strong oxidants like KMnO₄, generating sulfonic acid derivatives.
Biological Activity and Mechanism of Action
Antimicrobial Properties
Studies on structurally similar compounds demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). The mechanism involves enzyme inhibition, particularly targeting bacterial DNA gyrase and fungal cytochrome P450.
Agricultural Applications
Derivatives of this compound act as herbicides by inhibiting acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis.
Industrial and Research Applications
| Field | Application | Example |
|---|---|---|
| Pharma | Antimicrobial drug development | Methicillin-resistant S. aureus (MRSA) |
| Oncology | Chemotherapeutic agents | Solid tumor targeting |
| Agrochem | Herbicide formulations | ALS inhibitors for weed control |
| Materials | Polymer crosslinking agents | Enhanced thermal stability |
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